molecular formula C14H19N3O2 B12633813 Benzyl 3-carbamimidoylpiperidine-1-carboxylate

Benzyl 3-carbamimidoylpiperidine-1-carboxylate

Cat. No.: B12633813
M. Wt: 261.32 g/mol
InChI Key: RNXDWJWSELTAQG-UHFFFAOYSA-N
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Description

Benzyl 3-carbamimidoylpiperidine-1-carboxylate is a chemical compound with a complex structure that includes a piperidine ring, a carbamimidoyl group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-carbamimidoylpiperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carbamimidoyl Group:

    Benzyl Ester Formation: The final step involves the esterification of the piperidine derivative with benzyl alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-carbamimidoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.

    Substitution: The benzyl ester group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl 3-carbamimidoylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 3-carbamimidoylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The carbamimidoyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The piperidine ring provides structural stability and can interact with various receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (3R)-3-carbamimidoylpiperidine-1-carboxylate
  • Benzyl (3S)-3-carbamimidoylpiperidine-1-carboxylate

Uniqueness

Benzyl 3-carbamimidoylpiperidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C14H19N3O2

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 3-carbamimidoylpiperidine-1-carboxylate

InChI

InChI=1S/C14H19N3O2/c15-13(16)12-7-4-8-17(9-12)14(18)19-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H3,15,16)

InChI Key

RNXDWJWSELTAQG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C(=N)N

Origin of Product

United States

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